molecular formula C9H10BrNO2 B14065729 6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B14065729
M. Wt: 244.08 g/mol
InChI Key: FQRHNAADSQRWMF-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the bromination of a precursor compound followed by cyclization to form the dioxino-pyridine ring. Common reagents used in the synthesis include bromine or N-bromosuccinimide (NBS) for the bromination step, and various catalysts to facilitate the cyclization process. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with various biological systems and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dioxino-pyridine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated heterocycles and dioxino-pyridine derivatives, such as:

  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
  • 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Uniqueness

6-Bromo-2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the dioxino-pyridine ring

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

6-bromo-2,2-dimethyl-3H-[1,4]dioxino[2,3-b]pyridine

InChI

InChI=1S/C9H10BrNO2/c1-9(2)5-12-8-6(13-9)3-4-7(10)11-8/h3-4H,5H2,1-2H3

InChI Key

FQRHNAADSQRWMF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=CC(=N2)Br)C

Origin of Product

United States

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